5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one
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Overview
Description
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but differs in functional groups and reactivity.
2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid:
Uniqueness
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4,7,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIRKMGDYSGVBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224269 |
Source
|
Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184827-12-1 |
Source
|
Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184827-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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